molecular formula C12H13NO4 B099907 N-Piperonylacetoacetamide CAS No. 16386-35-9

N-Piperonylacetoacetamide

Cat. No. B099907
CAS RN: 16386-35-9
M. Wt: 235.24 g/mol
InChI Key: WNOBCCBHRGNWFB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving N-Piperonylacetoacetamide are not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Piperonylacetoacetamide are not available in the search results .

Scientific Research Applications

Piperonyl Derivatives in Aquatic Toxicology

Research into the effects of piperonyl butoxide, a methylenedioxyphenyl compound related to N-Piperonylacetoacetamide, shows its utility in reducing the toxicity of certain insecticides in aquatic environments. This compound acts as an inhibitor of cytochrome P450 enzymes, which is significant in understanding the metabolic interactions in various species exposed to insecticides (Ankley et al., 1991).

Anticancer Potential of Piperonyl Derivatives

A study on sulfonamide-derived isatins, structurally related to N-Piperonylacetoacetamide, revealed promising anticancer effects. These compounds exhibited significant cytotoxicity against liver cancer cell lines, highlighting their potential in cancer therapy (Eldeeb et al., 2022).

Piperacillin–Tazobactam in Antibacterial Therapy

Piperacillin-tazobactam, a β-lactam/β-lactamase inhibitor combination that includes a piperonyl derivative, demonstrates broad-spectrum antibacterial activity. Its effectiveness against various aerobic and anaerobic bacteria makes it a critical component in treating severe infections in hospitalized patients (Gin et al., 2007).

Piperonyl Conjugates in Insect Physiology

Research on piperonyl acid conjugates, which are structurally related to N-Piperonylacetoacetamide, provides insights into insect metabolism. These conjugates, involving amino acids like alanine, glutamate, and glycine, offer valuable information on the biosynthesis of amino acids in insects (Esaac & Casida, 1968).

Hepatoprotective Effects of Piperonyl Derivatives

Piperine, a compound closely related to N-Piperonylacetoacetamide, has been studied for its hepatoprotective effects. It shows potential in treating liver fibrosis by inhibiting key pathways involved in the disease process (Abdelhamid et al., 2021).

Safety And Hazards

The safety data sheet for N-Piperonylacetoacetamide is not available in the search results .

Future Directions

The future directions for the research and development of N-Piperonylacetoacetamide are not available in the search results .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)4-12(15)13-6-9-2-3-10-11(5-9)17-7-16-10/h2-3,5H,4,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOBCCBHRGNWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294437
Record name n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Piperonylacetoacetamide

CAS RN

16386-35-9
Record name NSC96630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(1,3-benzodioxol-5-ylmethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Fujii, H Jaffe, Y Bishop, E Arnold… - Toxicology and Applied …, 1970 - Elsevier
Sixty-one methylenedioxyphenyl compounds, including synthetic insecticide synergists, natural products, and related open-ring analogs, were tested for inhibition of hepatic microsomal …
Number of citations: 58 www.sciencedirect.com

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